molecular formula C15H18N2OS B2896252 N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide CAS No. 1465380-88-4

N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B2896252
CAS No.: 1465380-88-4
M. Wt: 274.38
InChI Key: ZUTXZXCBQXBSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

Research has demonstrated that derivatives similar to N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide, such as various thiazole and acetamide compounds, show promise in anticancer applications. For instance, Evren et al. (2019) synthesized new thiazole derivatives studied for their anticancer activity, highlighting the potential of these compounds in targeting specific cancer cell lines, such as A549 human lung adenocarcinoma cells, with selective cytotoxicity and apoptosis-inducing capabilities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Applications

Another domain where related compounds have shown efficacy is in antimicrobial applications. Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising results as antimicrobial agents. This suggests that this compound could potentially be explored for its antimicrobial properties, given the structural similarities and functional groups involved (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis and Reactivity in Heterocyclic Chemistry

The compound's role as a synthon in heterocyclic chemistry is also noteworthy. Gouda (2014) discussed the versatility of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a precursor in the synthesis of diverse heterocyclic compounds. This underscores the potential of this compound in serving as a key intermediate in the synthesis of complex heterocyclic structures, which are crucial in drug development and other areas of chemical research (Gouda, 2014).

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-12-4-2-3-5-13(12)10-14(18)17-15(11-16)6-8-19-9-7-15/h2-5H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTXZXCBQXBSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.